molecular formula C11H13F3O B2563646 [3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol CAS No. 2375259-77-9

[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol

Cat. No.: B2563646
CAS No.: 2375259-77-9
M. Wt: 218.219
InChI Key: DHVYDFWXDSZEFW-UHFFFAOYSA-N
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Description

[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol (CAS 2375259-77-9) is a small molecule with a molecular formula of C11H13F3O and a molecular weight of 218.22 g/mol . This compound is a benzyl alcohol derivative featuring a 1,1,1-trifluoro-2-methylpropan-2-yl substituent on the phenyl ring. The presence of the trifluoromethyl (CF3) group is of significant interest in medicinal chemistry, as this moiety is known to enhance key properties in bioactive molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins . While the specific biological pathway for this compound is not fully elucidated, its structure suggests potential as a valuable synthetic intermediate or building block in pharmaceutical research. Compounds with similar trifluoromethyl-substituted aromatic and alcohol groups have been investigated in patent literature for various therapeutic applications, including use as intermediates for more complex active molecules . Researchers may utilize this chemical as a precursor in the synthesis of potential receptor antagonists or other biologically active targets, leveraging the unique properties imparted by the trifluoromethyl group . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-4-8(6-9)7-15/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVYDFWXDSZEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol typically involves the reaction of a trifluoromethylated precursor with a phenylmethanol derivative. One common method includes the use of Grignard reagents, where a trifluoromethylated Grignard reagent reacts with a benzaldehyde derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in drug design.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Positional Isomer: [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol

Key Differences :

  • Substituent Position : The para-substituted isomer (C₁₁H₁₃F₃O) shares the same molecular formula but differs in the trifluoromethyl group's position on the phenyl ring. This positional variation affects electronic distribution and steric interactions.
  • Collision cross-section (CCS) data for the para isomer (predicted as 165.2 Ų for [M+H]⁺) suggest differences in molecular conformation and gas-phase mobility compared to the meta analog .
  • Applications : Both isomers are likely used in drug discovery, but their positional differences could influence binding affinity in target proteins.

Heterocyclic Analog: [3-(1,3-Thiazol-2-yl)phenyl]methanol

Key Differences :

  • Substituent Type: The trifluoromethyl group is replaced with a thiazole ring (C₁₀H₉NOS, molar mass: 191.25 g/mol). The thiazole introduces aromaticity and hydrogen-bonding capability.
  • Physicochemical Properties: The thiazole moiety increases polarity, likely enhancing solubility in polar solvents (e.g., water or ethanol) compared to the more lipophilic trifluoromethyl-substituted compound. The target compound’s calculated logP is expected to be higher (~2.5 vs. ~1.8 for the thiazole analog) .
  • Applications : Thiazole derivatives are common in antimicrobial and anticancer agents, whereas trifluoromethyl-substituted alcohols are prioritized for metabolic stability in CNS-targeting drugs .

Medicinal Chemistry Derivatives

Example 1: tert-Butyl (S)-(4-(2,4-Difluoro-5-(((1,1,1-trifluoro-2-methylpropan-2-yl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5m)

  • Structural Context : The trifluoromethyl group here is part of an amine side chain in a BACE1 inhibitor.
  • Role of Trifluoromethyl : Enhances binding to hydrophobic pockets in enzymes and improves blood-brain barrier permeability. The target compound’s benzyl alcohol group could serve as a synthetic precursor for similar derivatives .

Example 2 : CEP-32496 free base

  • Structural Context : Contains a trifluoro-2-methylpropan-2-yl group attached to an oxazole ring.
  • Comparison : The oxazole’s electron-deficient nature synergizes with the trifluoromethyl group’s electron-withdrawing effects, a strategy replicated in the target compound for stabilizing transition states in catalytic reactions .

Physicochemical and Reactivity Comparisons

Acidity of the Hydroxyl Group

The trifluoromethyl group’s electron-withdrawing nature increases the acidity of the benzyl alcohol’s hydroxyl group compared to non-fluorinated analogs. However, meta substitution may result in slightly lower acidity than para-substituted isomers due to reduced resonance stabilization of the deprotonated form.

Data Table: Comparative Overview

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Predicted logP Applications
Target Compound C₁₁H₁₃F₃O 224.21 Trifluoromethyl (meta) ~2.5 Medicinal chemistry intermediates
[4-substituted isomer] C₁₁H₁₃F₃O 224.21 Trifluoromethyl (para) ~2.5 Material science, drug discovery
[3-(1,3-Thiazol-2-yl)phenyl]methanol C₁₀H₉NOS 191.25 Thiazole (meta) ~1.8 Antimicrobial agents
CEP-32496 free base C₂₄H₂₂F₃N₅O₅ 517.46 Oxazole + trifluoromethyl ~5.3 Kinase inhibitors

Biological Activity

[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is an organic compound notable for its trifluoromethyl group, which enhances its biological activity. This compound is primarily studied for its potential therapeutic applications and biochemical interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H13F3O. Its structure features a phenyl ring substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl group significantly influences the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group can enhance binding affinity, potentially modulating enzyme activity and influencing biochemical pathways. For instance, compounds with similar structures have been shown to affect the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which plays a crucial role in chloride ion transport across epithelial cells .

1. Cystic Fibrosis Research

Research indicates that derivatives of this compound may increase CFTR activity, which is vital for treating cystic fibrosis. A study highlighted the synthesis of a bioactive compound that enhances CFTR function, showcasing the potential of fluorinated compounds in respiratory therapies .

2. Pharmacokinetics

A biodistribution study involving prodrugs related to this compound demonstrated significant central nervous system (CNS) penetration. In vivo studies showed that specific prodrugs could deliver higher concentrations of therapeutic agents to the brain compared to traditional formulations. The findings suggested that structural modifications could optimize drug delivery and efficacy .

Table 1: Biological Activity Summary

Study Focus Findings
Study 1CFTR ActivityIncreased CFTR function in epithelial cells; potential for cystic fibrosis treatment
Study 2CNS PenetrationEnhanced brain concentration of prodrug compared to standard formulations

Table 2: Structural Characteristics

Property Value
Molecular FormulaC11H13F3O
IUPAC NameThis compound
Binding AffinityEnhanced due to trifluoromethyl group

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